N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride
Description
N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine hydrochloride is a structurally complex compound featuring:
- A methanamine backbone substituted with a methoxy group (N-methoxy) and a para-substituted phenyl ring.
- A 1,2,4-oxadiazole ring at the para position of the phenyl group, further functionalized with a trifluoromethyl (-CF₃) group at the 5-position of the oxadiazole.
The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often improving metabolic stability and binding affinity in drug design . The trifluoromethyl group contributes to electronegativity, lipophilicity, and resistance to oxidative metabolism, making it a common feature in bioactive molecules .
Propriétés
IUPAC Name |
N-methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c1-18-15-6-7-2-4-8(5-3-7)9-16-10(19-17-9)11(12,13)14;/h2-5,15H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKXDTZSUUBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and biological activity:
Key Observations:
Oxadiazole Substituent Diversity: The trifluoromethyl group (CF₃) in the target compound and enhances lipophilicity and metabolic stability compared to nitro-furyl () or methoxyphenoxy () substituents. Electron-withdrawing groups (e.g., CF₃, nitro) improve oxadiazole ring stability, while electron-donating groups (e.g., methoxy) may alter solubility .
Hydrochloride salts are universally employed to improve aqueous solubility across analogs .
Pharmacological Implications :
- Nitro-furyl derivatives (e.g., ) exhibit antibacterial activity, while S1P1-targeted analogs () demonstrate receptor-specific applications. The target compound’s lack of direct activity data necessitates further evaluation.
Synthetic Accessibility :
- Oxadiazoles are typically synthesized via cyclization of acyl hydrazides or amidoximes . The target compound likely requires multi-step synthesis involving phenyl ring functionalization and oxadiazole formation .
Q & A
Q. Troubleshooting Low Yields :
- Purification : Use preparative HPLC to isolate intermediates, as impurities from incomplete cyclization often reduce yields .
- Reaction Monitoring : Employ TLC or LC-MS to detect side products (e.g., unreacted amidoximes) early .
- Solvent Optimization : Switch from THF to DMF for better solubility of trifluoromethyl intermediates .
Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly regarding the oxadiazole ring conformation?
Methodological Answer:
The oxadiazole ring’s electron-deficient nature and trifluoromethyl group can cause unexpected splitting in NMR. To resolve ambiguities:
- 2D NMR : Use - HSQC/HMBC to confirm coupling between the oxadiazole C-3 and adjacent phenyl protons .
- X-ray Crystallography : Resolve tautomeric forms of the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .
Example : In a related oxadiazole derivative, NMR δ 7.97 ppm (dd, ) was attributed to para-substituted phenyl protons adjacent to the oxadiazole ring .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<0.5% area) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry of the hydrochloride salt .
Data Example : For a similar compound, HRMS showed [M+H] at m/z 225.0623 (calc. 225.0623) .
Advanced: How does the trifluoromethyl group influence this compound’s biological activity compared to non-fluorinated analogs?
Methodological Answer:
The CF group enhances:
- Metabolic Stability : Reduces oxidative metabolism due to fluorine’s electronegativity, as seen in pharmacokinetic studies of related oxadiazoles .
- Target Affinity : Increases hydrophobic interactions with enzyme pockets (e.g., antimicrobial targets like DNA gyrase) .
- Solubility : Improves logP by ~0.5 units compared to methyl-substituted analogs, balancing membrane permeability and aqueous solubility .
Q. Experimental Comparison :
| Compound | MIC (µg/mL) E. coli | LogP |
|---|---|---|
| CF-Oxadiazole | 2.5 | 2.1 |
| CH-Oxadiazole | 10.0 | 1.6 |
| Data adapted from oxadiazole antimicrobial studies . |
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize hydrochloride residues with sodium bicarbonate, then absorb with vermiculite .
- Waste Disposal : Collect in halogenated waste containers due to the trifluoromethyl group .
Q. Emergency Measures :
- Inhalation : Move to fresh air; monitor for respiratory irritation .
- Skin Contact : Rinse with water for 15 minutes; seek medical advice if erythema persists .
Advanced: How can computational modeling predict this compound’s interaction with biological targets like S1P1 receptors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole ring and receptor hydrophobic pockets (e.g., S1P1’s TM4 domain) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the methoxyamine group and Asp121 .
- QSAR : Develop a model using descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .
Case Study : A fluorinated oxadiazole derivative showed 80% similarity in docking poses to known S1P1 agonists, suggesting shared binding motifs .
Basic: What are common byproducts during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts :
- Characterization :
Advanced: How can researchers reconcile contradictory bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Assay Optimization :
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cell membrane disruption in vitro .
- Metabolite Profiling : Perform LC-MS on plasma samples from in vivo studies to detect active metabolites masking parent compound activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .
Example : A related compound showed IC = 10 nM in enzyme assays but EC = 100 nM in cell-based assays due to protein binding differences .
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